Cas no 2248416-85-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate is a specialized organic compound featuring a phthalimide core linked to a 3-(4-methylphenyl)butanoate moiety. This structure suggests potential utility in pharmaceutical or agrochemical applications, where its ester and aromatic functionalities may contribute to bioactivity or serve as an intermediate in synthesis. The compound’s stability and reactivity profile make it suitable for further derivatization or as a building block in heterocyclic chemistry. Its well-defined molecular architecture allows for precise modifications, enhancing its versatility in research and development. The presence of the methylphenyl group may influence solubility and binding properties, offering tailored performance in targeted applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate structure
2248416-85-3 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate
CAS No:2248416-85-3
MF:C19H17NO4
MW:323.342585325241
CID:5963917
PubChem ID:165856885
Update Time:2025-11-01

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-6516498
    • 2248416-85-3
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate
    • Inchi: 1S/C19H17NO4/c1-12-7-9-14(10-8-12)13(2)11-17(21)24-20-18(22)15-5-3-4-6-16(15)19(20)23/h3-10,13H,11H2,1-2H3
    • InChI Key: KLJBSZIWWTXLJJ-UHFFFAOYSA-N
    • SMILES: O(C(CC(C)C1C=CC(C)=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 323.11575802g/mol
  • Monoisotopic Mass: 323.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6516498-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate
2248416-85-3 95.0%
1.0g
$0.0 2025-03-14

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate (CAS No. 2248416-85-3) in Modern Chemical and Pharmaceutical Research

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate, identified by its CAS number 2248416-85-3, represents a compound of significant interest in the realm of chemical and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents and biochemical probes. The structural motif of this compound, featuring a 1H-isoindol core conjugated with a 3-(4-methylphenyl)butanoate side chain, suggests a unique interplay of electronic and steric properties that may be leveraged for various scientific endeavors.

The 1H-isoindol scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive molecules. Its aromatic system, combined with the presence of a ketone group (indicated by the 1,3-dioxo moiety), provides a versatile platform for further functionalization and derivatization. The 4-methylphenyl substituent in the side chain introduces additional electronic and steric influences, which can modulate the compound's reactivity and interactions with biological targets. Such structural features make this compound an attractive candidate for investigating mechanisms of action in drug discovery.

In recent years, there has been growing interest in isoindole derivatives as potential pharmacophores. Studies have demonstrated that modifications within the isoindole ring system can significantly impact biological activity. For instance, researchers have explored the use of isoindole derivatives as intermediates in the synthesis of small-molecule inhibitors targeting enzymes involved in inflammatory pathways. The presence of both carbonyl and ester functionalities in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate suggests that it may serve as a versatile building block for such applications.

The 3-(4-methylphenyl)butanoate moiety adds another layer of complexity to this molecule. Butanoate esters are known to exhibit diverse biological activities, including anti-inflammatory and analgesic effects. When combined with the isoindole core, this structure may confer unique properties that are not observed with either moiety alone. The methyl substituent on the phenyl ring further enhances lipophilicity, potentially improving membrane permeability and bioavailability—key factors in drug design.

Recent advancements in computational chemistry have enabled more precise predictions of molecular properties and interactions. Molecular modeling studies on derivatives of 1H-isoindol have shown that certain structural motifs can enhance binding affinity to specific protein targets. The electron-withdrawing nature of the ketone group and the aromatic system may facilitate interactions with negatively charged residues or hydrophobic pockets within biological macromolecules. Such insights are crucial for rationalizing experimental observations and guiding synthetic efforts toward more potent and selective compounds.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-methylphenyl)butanoate presents an interesting challenge due to its complex stereochemistry. Multi-step synthetic routes involving cyclization reactions followed by functional group transformations are typically employed to construct this type of molecule. Advances in catalytic methods have made it possible to achieve these transformations with higher efficiency and selectivity. For example, transition-metal-catalyzed cross-coupling reactions can be used to introduce the phenyl ring at the desired position while minimizing unwanted side products.

In the context of drug discovery pipelines, this compound could serve as a key intermediate for generating libraries of analogs for high-throughput screening (HTS). By systematically varying substituents on either the isoindole or butanoate moieties, researchers can explore structure/activity relationships (SAR) to identify lead compounds with optimized pharmacokinetic profiles. The flexibility offered by this scaffold allows for rapid exploration of chemical space without extensive reagent development.

Evaluation of potential therapeutic applications requires rigorous characterization both in vitro and in vivo. Initial studies might focus on assessing cytotoxicity profiles using cell-based assays to ensure safety before progressing to animal models. If promising results are obtained from preclinical studies, further development could involve formulation optimization followed by human clinical trials if regulatory hurdles are met successfully.

The growing emphasis on sustainable chemistry also influences how such compounds are developed today; green chemistry principles encourage minimizing waste while maximizing atom economy during synthesis steps where possible through catalytic methods or solvent-free reactions where appropriate thus reducing environmental impact alongside improving cost-effectiveness which ultimately contributes positively towards broader accessibility within pharmaceutical industry standards worldwide

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